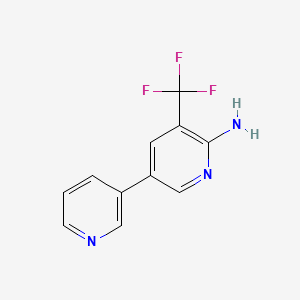

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-pyridin-3-yl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-4-8(6-17-10(9)15)7-2-1-3-16-5-7/h1-6H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGGMYHIORVJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(N=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of pyridine derivatives with trifluoromethylated intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of environmentally friendly techniques and green chemistry principles is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine is with a molecular weight of 239.20 g/mol. The presence of both pyridinyl and trifluoromethyl groups contributes to its lipophilicity and biological activity, making it a valuable building block in organic synthesis.

Chemistry

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for:

- Oxidation: Formation of pyridine N-oxides.

- Reduction: Generation of reduced pyridine derivatives.

- Substitution Reactions: Creation of substituted pyridine derivatives with various functional groups.

Biology

In biological research, the compound is investigated for its potential as a ligand in biological assays. It has been studied for:

- Enzyme Interactions: Its ability to interact with enzymes, potentially modulating their activity.

- Neuroprotective Effects: Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

Medicine

The compound shows promise in medicinal chemistry for:

- Anti-inflammatory Activity: Research indicates potential pathways through which it may inhibit inflammation.

- Anticancer Properties: Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

Comparative Studies

To understand the biological activity of 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Pyridin-3-yl)pyridin-2-amine | Lacks trifluoromethyl group | Different reactivity and lower potency |

| 6-(Trifluoromethyl)pyridin-2-amine | Lacks pyridin-3-yl group | Reduced biological relevance |

The presence of both the pyridinyl and trifluoromethyl groups in this compound enhances its electronic properties, leading to increased biological activity compared to its analogs .

Case Study 1: Anticancer Potential

A study screened derivatives of pyridine compounds for anticancer activities against various cancer cell lines. Results indicated that modifications similar to those found in 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine could enhance anticancer efficacy, with certain derivatives showing significant cytotoxic effects.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridine derivatives. The study found that some compounds effectively inhibited AChE and BChE, leading to increased levels of acetylcholine in neuronal systems. The most potent derivative demonstrated an IC50 value of approximately 34.81 µM against AChE, indicating potential for treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine

- CAS : 1214333-34-2

- Molecular Formula : C₁₁H₈F₃N₃

- Key Difference : Pyridin-4-yl substituent (vs. pyridin-3-yl in the target compound).

- Impact : Altered electronic and steric properties influence binding to biological targets. The para-substituted pyridine may enhance π-π stacking interactions in enzyme active sites .

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- CAS : 79456-26-1

- Molecular Formula : C₆H₄ClF₃N₂

- Key Difference : Chlorine substituent at position 3 (vs. pyridin-3-yl).

- Impact : Increased electrophilicity due to chlorine, making it a reactive intermediate in cross-coupling reactions. Lower molecular weight (196.56 g/mol) may improve bioavailability .

Functional Group Modifications

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- CAS : 1036027-52-7

- Molecular Formula : C₁₁H₁₃F₃N₂Si

- Key Difference : Trimethylsilyl-ethynyl group at position 3 (vs. trifluoromethyl).

- Impact : The ethynyl group enables click chemistry applications, while the silyl moiety enhances hydrophobicity. Priced at $338/100 mg, it is costlier than the target compound .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Pharmaceutically Relevant Analogues

Pexidartinib Hydrochloride

- CAS : 1029044-16-3 (base), 1023813-33-3 (HCl)

- Structure : Contains a pyrrolo[2,3-b]pyridine core linked to a trifluoromethylpyridin-2-amine group.

- Key Difference : Chlorinated pyrrolopyridine substituent.

- Application: FDA-approved for tenosynovial giant cell tumor (TGCT).

UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine)

- Structure : Dual trifluoromethyl groups and a piperidine linker.

- Activity: Inhibits CYP51 enzyme in Trypanosoma cruzi, with efficacy comparable to posaconazole. Highlights the role of trifluoromethyl groups in parasitic enzyme inhibition .

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine | 1214333-32-0 | C₁₁H₈F₃N₃ | 239.20 | Pyridin-3-yl, CF₃ | Drug discovery, enzyme inhibition |

| 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine | 1214333-34-2 | C₁₁H₈F₃N₃ | 239.20 | Pyridin-4-yl, CF₃ | Medicinal chemistry |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-26-1 | C₆H₄ClF₃N₂ | 196.56 | Cl, CF₃ | Synthetic intermediate |

| Pexidartinib Hydrochloride | 1023813-33-3 | C₂₀H₁₇ClF₃N₅·HCl | 444.29 | Chloropyrrolopyridine, CF₃ | TGCT treatment |

| 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 1036027-52-7 | C₁₁H₁₃F₃N₂Si | 258.32 | Trimethylsilyl-ethynyl, CF₃ | Click chemistry, organic synthesis |

Research Findings and Key Insights

- Electronic Effects : The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

- Synthetic Utility : Boronated derivatives (e.g., CAS 947249-01-6) enable efficient cross-coupling reactions, critical for drug candidate diversification .

- Biological Activity : Pyridine-2-amine derivatives with trifluoromethyl groups show promise in targeting parasitic and oncogenic enzymes, as seen with UDD and pexidartinib .

Biological Activity

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine, a heterocyclic compound characterized by its dual pyridine rings and a trifluoromethyl group, has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

Chemical Structure:

- Molecular Formula: C10H8F3N3

- Molecular Weight: 239.2 g/mol

- CAS Number: 1214333-32-0

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Common synthetic routes include condensation reactions with trifluoromethylated intermediates under controlled conditions, employing catalysts and specific solvents to optimize yield and purity.

The biological activity of 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound can inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Binding: It may bind to receptors involved in cellular signaling, influencing physiological responses.

These mechanisms suggest that the compound could serve as a lead for developing novel therapeutic agents targeting various diseases.

Antimicrobial Activity

Research indicates that 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine exhibits notable antimicrobial properties. In a study assessing the structure-activity relationship (SAR) of related compounds, it was found that derivatives containing the trifluoromethyl group displayed enhanced antichlamydial activity compared to those lacking this substituent .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine | High | |

| Derivative without trifluoromethyl | Low | |

| Chlorinated analogue | Moderate |

Anticancer Potential

The compound has also been investigated for its anticancer properties. It demonstrates cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Studies have shown that modifications in the molecular structure can significantly influence its effectiveness against different cancer types .

Case Study: Anticancer Activity Evaluation

In a comparative study, several derivatives were synthesized and tested against breast cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl was correlated with increased potency, suggesting that such modifications could enhance the therapeutic index of these compounds .

Research Applications

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine is being explored for various applications in scientific research:

- Drug Discovery: Its unique structure makes it a valuable scaffold for designing new drugs targeting infectious diseases and cancer.

- Material Science: The compound is also being investigated for use in advanced materials due to its chemical stability and reactivity.

Q & A

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/R43 risks) .

- Ventilation : Use fume hoods to mitigate inhalation hazards (vapor pressure: 0.28 mmHg at 25°C) .

- Storage : Store in amber glass vials under inert gas (Ar/N₂) at room temperature to prevent degradation .

Emergency Response : For skin contact, rinse with 0.1 M NaOH followed by water to neutralize acidic by-products .

Advanced: How can catalytic methods enhance the efficiency of derivatizing this compound?

Methodological Answer :

Fe₂O₃@SiO₂/In₂O₃ nanocomposites catalyze C–N bond formation in allylidene derivatives, achieving 92% yield under mild conditions (50°C, 6 hours) . Key steps:

- Catalyst Activation : Pre-treatment at 300°C increases surface area (BET: 220 m²/g) and active sites.

- Selectivity Control : Electron-withdrawing trifluoromethyl groups direct electrophilic substitution to the para position .

Data Table :

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Fe₂O₃@SiO₂/In₂O₃ | 6 | 92 |

| No Catalyst | 24 | 45 |

Basic: Which analytical techniques are most effective for structural characterization?

Q. Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl presence (δ = -62 ppm) .

- SC-XRD : Resolves hydrogen-bonding networks and torsion angles (<5° deviation from planar structure) .

- Mass Spectrometry : ESI-MS (m/z 162.11 [M+H]⁺) validates molecular weight .

Tip : Pair with IR spectroscopy to identify N–H stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Advanced: How should researchers resolve contradictions in reported synthetic yields?

Methodological Answer :

Discrepancies often arise from:

- Impurity Profiles : HPLC analysis (C18 column, 254 nm) detects by-products like 3-chloro derivatives, which reduce yields .

- Reagent Quality : Use anhydrous solvents (<50 ppm H₂O) to prevent hydrolysis of trifluoromethyl intermediates .

Case Study : A study reporting 70% yield vs. 85% traced lower yields to residual moisture (Karl Fischer titration: 0.1% H₂O vs. 0.01% in optimized protocols) .

Basic: What computational tools predict the compound’s reactivity in drug design?

Q. Methodological Answer :

- Docking Simulations (AutoDock Vina) : Predict binding affinity to kinase targets (e.g., EGFR: ΔG = -9.3 kcal/mol) .

- DFT Calculations (Gaussian 16) : Optimize transition states for nucleophilic aromatic substitution (activation energy: 18.7 kcal/mol) .

Advanced: How does the trifluoromethyl group influence pharmacological activity?

Q. Methodological Answer :

- Lipophilicity : LogP increases by 1.2 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

- Metabolic Stability : The CF₃ group resists cytochrome P450 oxidation (t₁/₂ > 6 hours vs. 2 hours for CH₃ analogs) .

In Vitro Data : IC₅₀ = 0.8 µM against A549 lung cancer cells, attributed to CF₃-induced electron withdrawal disrupting ATP binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.